DCLK1-IN-1 is a potent and selective inhibitor of the doublecortin-like kinase 1 (DCLK1) kinase. [, , , ] DCLK1 is a protein with dual functionality: it acts as a microtubule-associated protein (MAP) involved in microtubule assembly and as a serine/threonine kinase. [] While DCLK1 plays a role in normal development, its overexpression is observed in various cancers, making it a potential target for cancer therapy. [] DCLK1-IN-1 specifically targets the kinase activity of DCLK1 and has emerged as a valuable tool for studying DCLK1's biological functions and its role in cancer development and progression. [, ]
References:[2] https://www.semanticscholar.org/paper/8eb8db0419f1abfb1cfe6a5581a759561e371385[4] https://www.semanticscholar.org/paper/5aab76fdeaec7ad9cd38f1947b7e396ad04fb3fc[5] https://www.semanticscholar.org/paper/af7d44f35d72b7f398654ae2bdcc49f8e053539b [] https://www.semanticscholar.org/paper/ad0262dd951dbe3675664c11998cdb759c841515
The synthesis of DCLK1-IN-1 involves a series of chemical reactions culminating in the formation of a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold. [] The specific steps and reaction conditions of the synthesis process have been described in detail in the publication by Rankin et al. []
Crystal structures of the DCLK1 kinase domain in complex with DCLK1-IN-1 and its precursors have been resolved. [, , ] These structures reveal that DCLK1-IN-1 binds to the ATP-binding pocket of the kinase domain, inducing a significant conformational change in the N-lobe of the protein. [] This conformational change exposes a novel allosteric site. [] Detailed analysis of these structures provides insights into the structure-activity relationship of DCLK1-IN-1 and its enhanced selectivity for DCLK1. []
DCLK1-IN-1 functions by competitively binding to the ATP-binding pocket of the DCLK1 kinase domain. [] This binding inhibits the kinase activity of DCLK1, preventing the phosphorylation of downstream targets involved in cancer stem cell regulation, epithelial-mesenchymal transition (EMT), and other cellular processes. [, , ] By inhibiting DCLK1 kinase activity, DCLK1-IN-1 has been shown to:
References:[1] https://www.semanticscholar.org/paper/1110e92efedcf398a727cf7884f8154f57adddf5 [] https://www.semanticscholar.org/paper/8eb8db0419f1abfb1cfe6a5581a759561e371385[3] https://www.semanticscholar.org/paper/54142ed65dfe028b28259336d0cac9cb3c17ef04[6] https://www.semanticscholar.org/paper/0db414b15f5fb96647d7d0e2bbca8e795aa5de9b
a) Cancer Research:* Investigating DCLK1 function: As a highly selective inhibitor, DCLK1-IN-1 serves as a valuable tool for dissecting the biological roles of DCLK1 in both normal and cancerous cells. []* Targeting Cancer Stem Cells (CSCs): DCLK1-IN-1 has demonstrated efficacy in inhibiting CSC properties in various cancers, including renal cell carcinoma, suggesting its potential as a therapeutic agent for targeting this elusive cell population. [, , ]* Inhibiting Tumor Growth and Metastasis: Studies have shown that DCLK1-IN-1 can suppress tumor growth, migration, and invasion in vitro and in vivo, highlighting its potential as an anti-cancer agent. [, , , ]* Enhancing Anti-tumor Immunity: DCLK1-IN-1 has been shown to increase immune-mediated cytotoxicity against cancer cells, suggesting its potential application in combination with immunotherapy approaches. []* Patient-derived Organoid (PDO) Studies: DCLK1-IN-1 effectively inhibits the growth and viability of PDOs derived from gastric and colorectal cancer patients, providing a powerful platform for preclinical drug testing and personalized medicine approaches. []
b) Infectious Disease Research:* Antiviral Activity: Recent studies have revealed that DCLK1-IN-1 can effectively block the replication cycle of SARS-CoV-2, suggesting a potential role in treating COVID-19. [] Further research is warranted to explore its broader antiviral activity.
References:[1] https://www.semanticscholar.org/paper/1110e92efedcf398a727cf7884f8154f57adddf5 [] https://www.semanticscholar.org/paper/8eb8db0419f1abfb1cfe6a5581a759561e371385[3] https://www.semanticscholar.org/paper/54142ed65dfe028b28259336d0cac9cb3c17ef04[5] https://www.semanticscholar.org/paper/af7d44f35d72b7f398654ae2bdcc49f8e053539b [] https://www.semanticscholar.org/paper/0db414b15f5fb96647d7d0e2bbca8e795aa5de9b[10] https://www.semanticscholar.org/paper/ba314a8f80d1f81b9c412eb4fe26f61edf138a45
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4